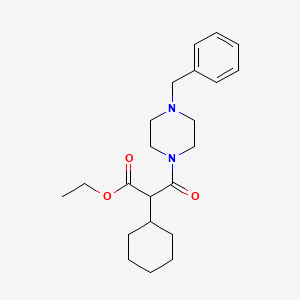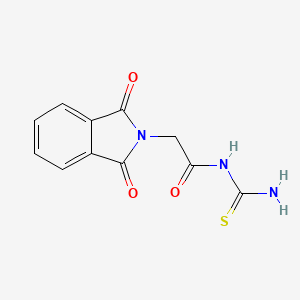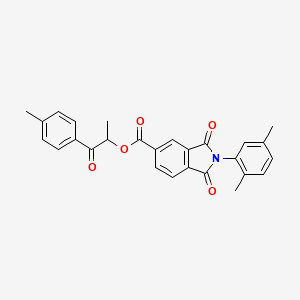![molecular formula C22H25NO2 B3934838 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline](/img/structure/B3934838.png)
8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline
Descripción general
Descripción
8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline, also known as TMBQ, is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including material science, medicinal chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and proteins. In cancer cells, 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects
8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline has been shown to have various biochemical and physiological effects. In cancer cells, 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline has been shown to induce cell death, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease, 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline has been shown to improve cognitive function and reduce the accumulation of beta-amyloid peptides in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline is its ability to selectively target certain enzymes and proteins, making it a potential drug candidate for the treatment of various diseases. However, one of the limitations of 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline. One potential direction is the development of more efficient synthesis methods for 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline, which could lead to the production of larger quantities of the compound. Another direction is the investigation of the potential applications of 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline in other fields, such as catalysis and energy storage. Additionally, further research is needed to fully understand the mechanism of action of 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline and to identify its potential side effects and toxicity.
Aplicaciones Científicas De Investigación
8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline has been extensively studied for its potential applications in various fields of science. In material science, 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In medicinal chemistry, 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-16-11-12-17(2)22(18(16)3)25-15-5-4-14-24-20-10-6-8-19-9-7-13-23-21(19)20/h6-13H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPUKXBDWVJFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCCOC2=CC=CC3=C2N=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2,3,6-Trimethylphenoxy)butoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3934755.png)


![N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3934769.png)

![2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B3934798.png)
![2-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3934804.png)
![N-(6-tert-butyl-3-{[(2-hydroxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3934808.png)
![4-butoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934809.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3934824.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3934830.png)
![8-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3934849.png)
